molecular formula C11H15Cl2N3O2 B12929828 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride

2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride

Cat. No.: B12929828
M. Wt: 292.16 g/mol
InChI Key: FHWKYTFFTJHGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole ring substituted with amino groups, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, known for its role in protein synthesis and as a precursor for serotonin.

    5-Hydroxytryptophan: A derivative of tryptophan, used as a dietary supplement and in the treatment of depression and anxiety.

    Indole-3-acetic acid: A plant hormone involved in growth and development

Uniqueness

2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

IUPAC Name

2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;;/h1-2,4-5,9,14H,3,12-13H2,(H,15,16);2*1H

InChI Key

FHWKYTFFTJHGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.